N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
Description
This compound features a benzodioxole moiety linked via an oxalamide bridge to a 4-(dimethylamino)phenyl group substituted with a hydroxyethyl chain. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in bioactive molecules due to its electron-rich aromatic system, which enhances π-π interactions in receptor binding. The hydroxyethyl side chain may facilitate hydrogen bonding, influencing bioavailability and target engagement .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-22(2)14-6-3-12(4-7-14)15(23)10-20-18(24)19(25)21-13-5-8-16-17(9-13)27-11-26-16/h3-9,15,23H,10-11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPKDBQIEVGCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin. Tubulin is a critical target for anticancer agents.
Mode of Action
It is suggested that similar compounds modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure.
Biochemical Analysis
Biochemical Properties
It has been found that this compound has potential anticancer activity. It has been designed based on literature reports of the activity of indoles against various cancer cell lines.
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide has shown promising results in its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. It has been observed to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with an oxalamide linkage. Its molecular formula is , and it has a molecular weight of 440.5 g/mol. The unique structure is thought to contribute to its biological activity, particularly in the context of drug design and development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 900006-14-6 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer properties .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes.
Research Findings : In a study assessing the antimicrobial effects, this compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against B. subtilis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
- Membrane Disruption : For its antimicrobial effects, it disrupts bacterial membranes leading to cell lysis.
Comparison with Similar Compounds
Bioactivity and Mechanism
- Benzodioxole-Containing Analogs: Compounds like K-16 () and 1-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide () exhibit root growth modulation in Arabidopsis thaliana at nanomolar concentrations, suggesting auxin-like activity. The target compound’s benzodioxole moiety may confer similar plant growth regulatory properties .
- Metabolic Stability: Unlike N1-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) (), which undergoes rapid hepatic metabolism, oxalamide derivatives like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide resist amide hydrolysis, likely due to steric protection of the oxalamide bridge . The target compound’s hydroxyethyl group may further enhance metabolic stability via hydrogen bonding with enzymes.
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves water solubility compared to non-polar analogs like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide .
- Melting Points : Benzodioxole-containing compounds (e.g., K-16 ) exhibit lower melting points (~55°C) due to reduced crystallinity, whereas fluorinated derivatives (e.g., Compound 18 ) show higher thermal stability (mp >100°C) .
Q & A
Q. What are the established synthetic methodologies for this oxalamide derivative, and how are reaction parameters optimized to enhance yield and purity?
The compound is synthesized via multi-step reactions involving:
- Coupling reactions between benzo[d][1,3]dioxole-5-amine derivatives and activated oxalic acid intermediates (e.g., oxalyl chloride) .
- Functional group modifications , such as hydroxyl protection/deprotection and dimethylamino group introduction, using reagents like Boc-anhydride or trimethylamine .
- Optimization strategies : Reaction temperatures (e.g., reflux in THF at 65°C), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd for cross-coupling) improve yield. Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography purifies the product .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies aromatic protons (δ 6.7–7.2 ppm) and oxalamide carbonyl signals (δ 160–165 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion).
- HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Q. What physicochemical properties (e.g., solubility, logP) are essential for assessing drug-likeness?
- LogP (calculated ~2.8) predicts moderate lipophilicity, suitable for blood-brain barrier penetration .
- Solubility : Sparingly soluble in water but soluble in DMSO (≥50 mM), enabling in vitro assays .
- Stability : Hydrolysis of the oxalamide bond under acidic/basic conditions necessitates pH-controlled formulations .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological efficacy across studies?
Contradictions in bioactivity data (e.g., IC₅₀ variability in cancer cell lines) require:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer), culture conditions, and endpoint measurements (e.g., ATP-based viability) .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out off-target effects .
- Comparative studies : Benchmark against structurally similar compounds (e.g., nitrophenyl or thiophene analogs) to isolate substituent-specific effects .
Q. What advanced biophysical techniques elucidate interactions with target enzymes or receptors?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like tubulin or kinases .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Molecular docking : Predicts binding poses using crystal structures (e.g., PDB: 1SA0 for β-tubulin) and software like AutoDock Vina .
Q. What experimental frameworks are effective for structure-activity relationship (SAR) studies?
- Systematic substituent variation : Replace dimethylamino with morpholino or piperazine groups to assess charge effects .
- In vitro profiling : Test analogs against panels of cancer cell lines and primary human hepatocytes to gauge potency and toxicity .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to guide rational design (e.g., optimizing hydrogen bonds with Thr179 in kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
